
Propionic Anhydride-d10: Technical Guide to
Chemical Properties & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Propionic anhydride-d10

CAS No.: 870471-31-1

Cat. No.: B566159 Get Quote

Executive Summary
Propionic anhydride-d10 (CAS: 870471-31-1) is the fully deuterated isotopologue of propionic

anhydride.[1][2] It serves as a critical derivatization reagent in quantitative mass spectrometry

(GC-MS/LC-MS) and stable isotope labeling workflows. By introducing a propionyl-d5 moiety to

analytes (amines, alcohols, phenols), it enables precise quantification via Isotope Dilution Mass

Spectrometry (IDMS) and enhances structural elucidation by inducing predictable mass shifts

(+5 Da per functional group).

This guide details the physicochemical profile, reaction mechanisms, and validated protocols

for utilizing propionic anhydride-d10 in high-sensitivity bioanalysis.

Part 1: Physicochemical Profile[3][4][5]
The substitution of protium (

H) with deuterium (

H) significantly alters the mass and density of the reagent while maintaining similar
thermodynamic properties (boiling point, refractive index) to the non-deuterated standard.

Table 1: Comparative Properties (H10 vs. D10)
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Property
Propionic
Anhydride
(Standard)

Propionic
Anhydride-d10
(Isotope)

Relevance

Formula Stoichiometry

MW ( g/mol ) 130.14 140.20
Mass Spectrometry

shift (+10 Da parent)

CAS Number 123-62-6 870471-31-1 Procurement/Safety

Density (25°C) 1.015 g/mL ~1.090 g/mL
Volumetric dosing

accuracy

Boiling Point 167°C ~167°C GC inlet parameters

Isotopic Purity N/A ≥98 atom % D Signal-to-noise in MS

Flash Point 74°C 74°C Flammability safety

Solubility

Soluble in CHCl

, Et

O; Hydrolyzes in H

O

Same Solvent selection

Critical Note on Mass Shift: While the reagent itself is +10 Da heavier than the standard, the

derivatization tag (propionyl-d5 group) adds +5 Da per reaction site relative to the non-

deuterated propionyl group.

Propionyl-h5 mass: ~57 Da

Propionyl-d5 mass: ~62 Da
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Part 2: Mechanistic Utility
Nucleophilic Acyl Substitution
Propionic anhydride-d10 acts as an electrophile. Nucleophiles (analytes with -OH, -NH

, -SH) attack the carbonyl carbon, forming a tetrahedral intermediate.[3] The anhydride bond
cleaves, transferring the propionyl-d5 group to the analyte and releasing deuterated propionic
acid as a byproduct.

Kinetic Isotope Effect (KIE)
In acylation reactions involving d10-anhydride, secondary deuterium isotope effects are

generally negligible for reaction yield but ensure the label is stable. The C-D bonds are stronger

than C-H bonds, preventing metabolic degradation or back-exchange during sample

processing.

Diagram 1: Acylation Mechanism
The following diagram illustrates the transfer of the deuterated acyl group to a generic alcohol

substrate.
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Caption: Mechanism of acylation. The analyte attacks the d10-anhydride, resulting in a

propionyl-d5 tagged product (+5 Da shift).

Part 3: Application Workflows
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The primary application of Propionic Anhydride-d10 is in GC-MS metabolomics (Short Chain

Fatty Acids - SCFAs, amines, opiates) and proteomics.

Validated Protocol: GC-MS Derivatization of
Amines/Alcohols
This protocol is adapted for the quantification of opiates (e.g., morphine) or amino acids,

ensuring minimal hydrolysis and maximum yield.

Reagents Required:
Propionic Anhydride-d10 (≥98% D).[1][2]

Pyridine (Anhydrous) – Acts as an acid scavenger and nucleophilic catalyst.

Ethyl Acetate or Chloroform (Extraction solvent).

Buffer: 2M Ammonium Bicarbonate (for quenching).[4]

Step-by-Step Methodology:
Sample Preparation:

Aliquot 50–100 µL of biological sample (plasma/urine).

Spike with Internal Standard (IS). Note: If using d10-anhydride for the sample, use non-

deuterated analogs as IS, or vice versa (Inverse Labeling).

Extraction (LLE):

Adjust pH to basic (>9) for amines or acidic (<3) for acids.

Extract with organic solvent (e.g., Ethyl Acetate).

Evaporate to dryness under N

stream at 40°C.

Derivatization Reaction:
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Reconstitute residue in 50 µL Pyridine.

Add 50 µL Propionic Anhydride-d10.

Critical Step: Seal vial tightly (Teflon-lined cap).

Incubate: 80°C for 15–30 minutes.

Mechanism:[5][3][6][7][8] Pyridine catalyzes the formation of an N-acylpyridinium

intermediate, which is more reactive than the anhydride itself.

Quenching & Cleanup:

Cool to room temperature.

Add 100 µL 2M Ammonium Bicarbonate (Quenches excess anhydride to propionate).

Vortex for 10 seconds.

Evaporate solvent or perform a secondary extraction if necessary to remove pyridine

(which can tail on GC columns).

GC-MS Analysis:

Inject 1 µL in Splitless mode.

Monitor ions: Look for the mass shift of +5 Da (mono-derivatized) or +10 Da (di-

derivatized) relative to non-labeled standards.

Diagram 2: GC-MS Workflow Logic
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Caption: Step-by-step derivatization workflow for GC-MS analysis using Propionic Anhydride-
d10.

Part 4: Synthesis, Stability & Handling[4]
Synthesis Route
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Propionic anhydride-d10 is typically synthesized via the dehydration of Propionic acid-d5

using a dehydrating agent (e.g., P

O

or DCC) or by reaction with propionyl chloride-d5.

Reaction:

Stability & Storage[3]
Hydrolysis Sensitivity: The reagent degrades rapidly in the presence of moisture to form

Propionic Acid-d5.

Storage: Store at room temperature or 4°C in a desiccator. Keep container tightly sealed

under inert gas (Argon/Nitrogen) after use.

Shelf Life: >2 years if protected from moisture.

Part 5: Safety & Regulatory (E-E-A-T)
Hazards[1][2][3][4][13][14]

Corrosive (GHS05): Causes severe skin burns and eye damage.

Lachrymator: Vapors are irritating to the respiratory tract and eyes.[9][10]

Flammable: Flash point 74°C.[1][2]

Handling Protocol
Engineering Controls: Always handle inside a certified chemical fume hood.

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

Spill Management: Neutralize spills with sodium bicarbonate solution before disposal. Do not

add water directly to the bulk reagent (exothermic hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 丙酸酐-d10 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

2. 丙酸酐-d10 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

3. chem.libretexts.org [chem.libretexts.org]

4. altasciences.com [altasciences.com]

5. chemguide.co.uk [chemguide.co.uk]

6. m.youtube.com [m.youtube.com]

7. savemyexams.com [savemyexams.com]

8. youtube.com [youtube.com]

9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

10. CAS 123-62-6: Propionic anhydride | CymitQuimica [cymitquimica.com]

To cite this document: BenchChem. [Propionic Anhydride-d10: Technical Guide to Chemical
Properties & Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566159#propionic-anhydride-d10-chemical-
properties]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b566159?utm_src=pdf-body
https://www.benchchem.com/product/b566159?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/HK/zh/product/aldrich/615692
https://www.sigmaaldrich.com/TW/zh/product/aldrich/615692
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives-_Nucleophilic_Acyl_Substitution_Reactions/21.05%3A_Chemistry_of_Acid_Anhydrides
https://www.altasciences.com/publications/Carryover%20Reduction%20by%20Derivatization%20of%20Residual%20Analyte_LC-MS-MS%20Quantification.pdf
https://www.chemguide.co.uk/organicprops/anhydrides/background.html
https://m.youtube.com/watch?v=RWKRbfqYiOU
https://www.savemyexams.com/a-level/chemistry/aqa/17/revision-notes/7-advanced-organic-chemistry-a-level-only/7-3-carboxylic-acids-and-derivatives-a-level-only/7-3-5-acylation/
https://www.youtube.com/watch?v=wZWcSzOwLmY
https://cameochemicals.noaa.gov/chris/PAH.pdf
https://cymitquimica.com/cas/123-62-6/
https://www.benchchem.com/product/b566159#propionic-anhydride-d10-chemical-properties
https://www.benchchem.com/product/b566159#propionic-anhydride-d10-chemical-properties
https://www.benchchem.com/product/b566159#propionic-anhydride-d10-chemical-properties
https://www.benchchem.com/product/b566159#propionic-anhydride-d10-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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